N-pentyl-1-phenylmethanesulfonamide
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Overview
Description
N-pentyl-1-phenylmethanesulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a member of the sulfonamide family, which is known for its diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of a pentyl group attached to a phenylmethanesulfonamide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-1-phenylmethanesulfonamide typically involves the reaction of phenylmethanesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Phenylmethanesulfonyl chloride+Pentylamine→this compound+Hydrochloric acid
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography, further ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-pentyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-pentyl-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-pentyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By binding to the active site of the enzyme, this compound inhibits its activity, thereby disrupting the synthesis of folic acid in microorganisms. This inhibition leads to the antimicrobial effects observed with sulfonamide compounds.
Comparison with Similar Compounds
Similar Compounds
N-phenylmethanesulfonamide: Lacks the pentyl group, resulting in different physical and chemical properties.
N-ethyl-1-phenylmethanesulfonamide: Contains an ethyl group instead of a pentyl group, leading to variations in reactivity and applications.
N-methyl-1-phenylmethanesulfonamide: Features a methyl group, which affects its solubility and biological activity.
Uniqueness
N-pentyl-1-phenylmethanesulfonamide is unique due to the presence of the pentyl group, which enhances its lipophilicity and potentially increases its ability to penetrate biological membranes. This property makes it a valuable compound for research in drug development and other applications where membrane permeability is crucial.
Properties
Molecular Formula |
C12H19NO2S |
---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-pentyl-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-2-3-7-10-13-16(14,15)11-12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3 |
InChI Key |
MQNOUHABCACPEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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